![molecular formula C12H19N3O3S B2450304 3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole CAS No. 2319851-16-4](/img/structure/B2450304.png)
3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a sulfonyl group and a pyrrolidine ring, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction often employs copper (I) or ruthenium (II) as catalysts . The reaction conditions usually require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole
- 3,5-Dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-thiazole
- 3,5-Dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the isoxazole ring .
Propiedades
IUPAC Name |
3,5-dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-9-12(10(2)18-13-9)19(16,17)15-7-11(8-15)14-5-3-4-6-14/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPRVKCZYSBYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
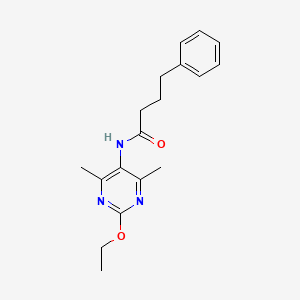
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)
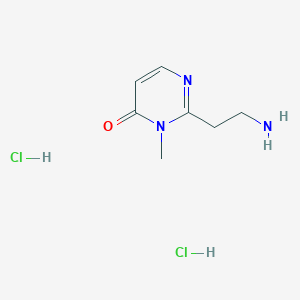

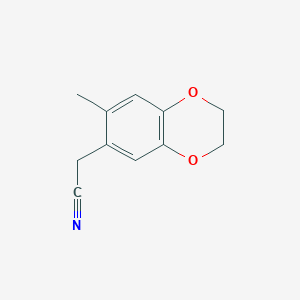
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)
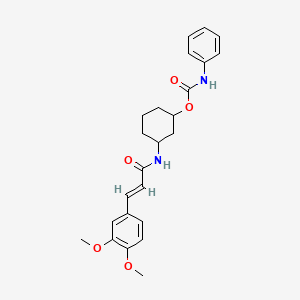
![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)
![2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide](/img/structure/B2450236.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450237.png)
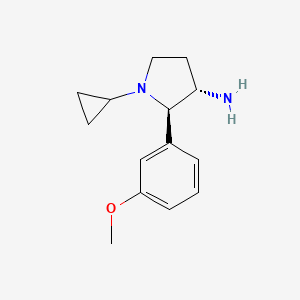
![N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine](/img/structure/B2450239.png)
